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Compound of Interest

Compound Name: 3-Formyl-4-hydroxybenzonitrile

Cat. No.: B1338179

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-formyl-4-hydroxybenzonitrile (CAS No. 74901-29-4). The document is intended
for researchers, scientists, and professionals in the field of drug development and chemical
synthesis. While a complete set of experimentally-derived quantitative data with peak
assignments was not publicly available within the scope of this review, this guide presents the
foundational spectroscopic information and detailed experimental protocols for obtaining
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Compound Information

Property Value Source

Molecular Formula CsHsNO:2 PubChem[1]
Molecular Weight 147.13 g/mol PubChem[1]
Exact Mass 147.032028402 Da PubChem[1]
IUPAC Name 3-formyl-4-hydroxybenzonitrile PubChem[1]

Spectroscopic Data Summary

Detailed, experimentally verified spectroscopic data with complete peak assignments for 3-
formyl-4-hydroxybenzonitrile is not readily available in public databases. Chemical suppliers
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such as Sigma-Aldrich, Biosynth, and ChemicalBook indicate the availability of such data upon
request.[2][3][4] This section outlines the expected spectral features based on the compound's
structure.

'H NMR Spectroscopy

The proton NMR spectrum of 3-formyl-4-hydroxybenzonitrile is expected to show distinct
signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton.
The aromatic region will likely display a complex splitting pattern due to the coupling between
the three protons on the benzene ring.

Expected *H NMR Data:

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~10.0 - 11.0 s 1H -OH
~9.8 S 1H -CHO

| ~7.0-8.0| m|3H |Ar-H |

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the eight distinct carbon environments in
the molecule, including the aromatic carbons, the carbonyl carbon of the aldehyde, and the
nitrile carbon.

Expected 3C NMR Data:
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Chemical Shift (6) ppm

Assignment

~190 C=0 (aldehyde)
~160 C-OH (aromatic)
~115 - 140 Aromatic carbons
~118 C=N (nitrile)
~110 Aromatic C-CN

| ~120 | Aromatic C-CHO |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm~?)

3200 - 3600 (broad)

Functional Group

O-H stretch (hydroxyl)

~3100 C-H stretch (aromatic)
~2230 C=N stretch (nitrile)

~1680 C=0 stretch (aldehyde)
1500 - 1600 C=C stretch (aromatic ring)

~1250 | C-O stretch (hydroxyl) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution

mass spectrum should show a molecular ion peak corresponding to the exact mass of 147.032
Da.[1] Fragmentation patterns would likely involve the loss of the formyl group (CHO) and the

nitrile group (CN).
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Expected Mass Spectrometry Data:

m/z Assignment
147 [M]*
118 [M-CHOJ*

| 121 | [M-CN]* |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 3-formyl-4-
hydroxybenzonitrile.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 3-formyl-4-hydroxybenzonitrile in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs).

» Transfer the solution to a 5 mm NMR tube.
o Ensure the solution is free of any particulate matter.
Data Acquisition (*H and 3C NMR):
e Instrument: A 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Acquire the spectrum at room temperature.

o Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and
16-32 scans.

o Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
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e 13C NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 1024 or more) will be required due to the low natural
abundance of 13C.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 3-formyl-4-hydroxybenzonitrile sample directly onto the
ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm~—1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation (Electrospray lonization - ESI):
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e Prepare a dilute solution of 3-formyl-4-hydroxybenzonitrile (approximately 1 pg/mL) in a

suitable solvent such as methanol or acetonitrile.

e The solution may be directly infused into the mass spectrometer or injected via a liquid

chromatography system.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

Acquire the spectrum over a relevant m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of 3-formyl-4-

hydroxybenzonitrile is depicted in the following diagram.

Synthesis & Purification

Spectroscopic Analysis

Mass Spectrometry

The instrument should be calibrated to ensure high mass accuracy.

Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

lonization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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